molecular formula C15H14INO2 B2893653 N-(2-hydroxy-1-phenylethyl)-4-iodobenzenecarboxamide CAS No. 478040-58-3

N-(2-hydroxy-1-phenylethyl)-4-iodobenzenecarboxamide

Cat. No. B2893653
M. Wt: 367.186
InChI Key: UXOFQMISTCGMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one from commercially available D-phenylglycinol and delta-valerolactone has been reported . Another study investigated nitrile hydrolysing enzymes in the chemo-enzymatic synthesis of the taxol sidechain .


Chemical Reactions Analysis

A study conducted using stationary and time-resolved fluorescence spectroscopy for the new derivative 2-Hydroxy-N-(2-phenylethyl)benzamide (SAL-3) in aqueous solutions with various concentrations of hydrogen ions as well as in solvent mixtures (i.e., media with changing polarity/polarizability) has been reported .

Scientific Research Applications

Advanced Materials Research

Research in the field of advanced materials often explores the synthesis and properties of novel compounds for various applications. For instance, studies on polyamides and polyimides have demonstrated significant advancements in developing materials with exceptional thermal stability and solubility in polar solvents, indicating potential for high-performance applications in electronics and coatings (Yang & Lin, 1994); (Yang & Lin, 1995).

Chemical Synthesis and Reactivity

In chemical synthesis, the exploration of novel reactions and methodologies is crucial. Research on carbonylative coupling reactions, for example, has provided insights into efficient pathways for synthesizing complex molecules, which could be pivotal for pharmaceuticals, agrochemicals, and material science applications (Ahmed & Mori, 2003).

properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c16-13-8-6-12(7-9-13)15(19)17-14(10-18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOFQMISTCGMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-1-phenylethyl)-4-iodobenzenecarboxamide

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